
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by Eli Lilly and Company and has since been used to study various biological processes.
Mecanismo De Acción
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects in cells and organisms. Inhibition of PI3K activity by N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to induce apoptosis in cancer cells, reduce insulin resistance in type 2 diabetes, and decrease inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for PI3K. However, N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for the use of N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide in scientific research. One potential application is in the development of combination therapies for cancer. N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential application is in the study of aging and age-related diseases. PI3K signaling has been implicated in the regulation of aging, and N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to extend the lifespan of various organisms. Finally, the development of more selective and potent PI3K inhibitors based on the structure of N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is an area of active research.
Métodos De Síntesis
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitropyridine with 4-aminomorpholine, followed by the reaction of the resulting intermediate with 2-phenylquinoline-4-carboxylic acid. The final product is obtained by the removal of the protecting groups.
Aplicaciones Científicas De Investigación
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is commonly used as a tool compound in scientific research to inhibit the activity of phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K activity by N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to have therapeutic potential in cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(28-24-11-10-19(17-26-24)29-12-14-31-15-13-29)21-16-23(18-6-2-1-3-7-18)27-22-9-5-4-8-20(21)22/h1-11,16-17H,12-15H2,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADMCPYJJTCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
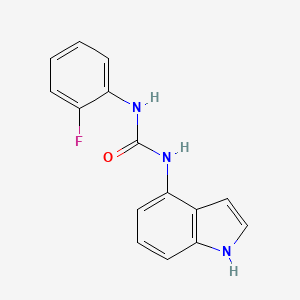
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
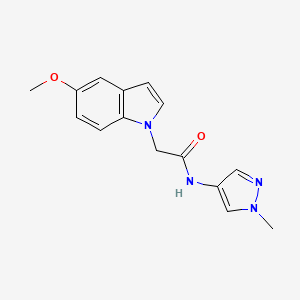
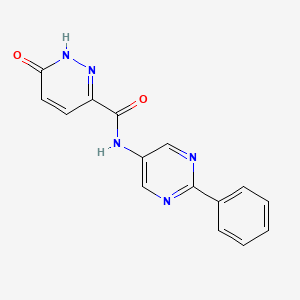
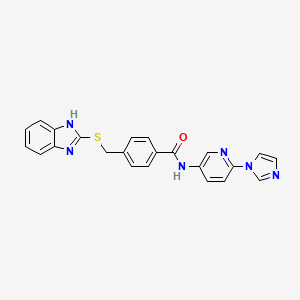
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
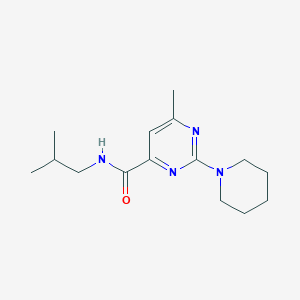
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)